molecular formula C18H26N2O2 B11260364 3,3-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

3,3-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Cat. No.: B11260364
M. Wt: 302.4 g/mol
InChI Key: HAKULTBQPYOORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BUTANAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a tetrahydroquinoline derivative with a propanoyl chloride, followed by the introduction of the butanamide moiety through amidation reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The tetrahydroquinoline core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZAMIDE: This compound has a similar structure but with a benzamide moiety instead of butanamide.

    3,3-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE: Another similar compound with a sulfonamide group.

Uniqueness

The uniqueness of 3,3-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BUTANAMIDE lies in its specific combination of functional groups and the tetrahydroquinoline core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

3,3-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)butanamide

InChI

InChI=1S/C18H26N2O2/c1-5-17(22)20-10-6-7-13-8-9-14(11-15(13)20)19-16(21)12-18(2,3)4/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21)

InChI Key

HAKULTBQPYOORJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.